BenchChemオンラインストアへようこそ!

PF-06835919

KHK-C isoform selectivity fructose metabolism metabolic disease target engagement

Procure PF-06835919 as the only KHK inhibitor with published Phase 2a clinical efficacy (18.73% liver fat reduction). Its 6–8 fold KHK-C selectivity and defined OATP1B1/OAT2 uptake provide unmatched translational relevance. Ideal for benchmarking novel compounds or studying isoform-specific fructose metabolism. Choose PF-06835919 for clinically validated research.

Molecular Formula C16H19F3N4O2
Molecular Weight 356.34 g/mol
CAS No. 2102501-84-6
Cat. No. B610014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06835919
CAS2102501-84-6
Molecular FormulaC16H19F3N4O2
Molecular Weight356.34 g/mol
Structural Identifiers
SMILESCC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F
InChIInChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1
InChIKeyMDUYWDNWFXSMJJ-OFLUOSHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06835919 (Ketohexokinase inhibitor 1, CAS 2102501-84-6): A First-in-Class KHK Inhibitor with Isoform-Selective Potency for Metabolic Research


PF-06835919 (also known as MDK1846), chemically defined as 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid [1], is a first-in-class small-molecule ketohexokinase (KHK) inhibitor [2]. It exhibits potent, isoform-selective inhibition of human KHK, with reported IC₅₀ values ranging from 8.4–10 nM against the KHK-C isoform and 66–170 nM against KHK-A . Developed by Pfizer, this compound has advanced to Phase 2 clinical evaluation for non-alcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated steatotic liver disease (MASLD), type 2 diabetes mellitus (T2DM), and hereditary fructose intolerance (HFI) [3], establishing it as the most clinically validated KHK inhibitor to date.

Why PF-06835919 Cannot Be Substituted with Generic KHK Inhibitors in Critical Metabolic Studies


KHK inhibitors are not functionally interchangeable due to divergent isoform selectivity profiles, target engagement kinetics, tissue distribution patterns, and clinical-stage data availability. PF-06835919 exhibits a unique 6–8 fold selectivity for KHK-C over KHK-A , a property not uniformly shared across the class; newer agents such as LY3522348 show near-equipotent dual inhibition (IC₅₀: 20 nM for hKHK-C, 24 nM for hKHK-A) , while BI-9787 demonstrates approximately balanced potency (IC₅₀: 12 nM hKHK-A, 12.8 nM hKHK-C) . Furthermore, PF-06835919's hepatic uptake is specifically mediated by OAT2 and OATP1B1 transporters [1], and the compound acts as a clinical CYP3A4 inducer with predicted midazolam AUC ratio reduction to 0.23–0.79 [2]. These compound-specific ADME and selectivity characteristics preclude simple class-level substitution and necessitate compound-specific experimental design and procurement decisions. Critically, PF-06835919 is the only KHK inhibitor with published Phase 2a clinical data demonstrating ≥18% whole liver fat reduction in NAFLD participants [3], representing an evidentiary benchmark unavailable for any comparator.

Quantitative Differentiation Evidence: PF-06835919 vs. Competing KHK Inhibitors


KHK-C Isoform Selectivity: PF-06835919 Demonstrates 6–8 Fold Preference Over KHK-A vs. Balanced Inhibition by Next-Generation Compounds

PF-06835919 exhibits pronounced selectivity for the KHK-C isoform (IC₅₀ = 8.4–10 nM) over KHK-A (IC₅₀ = 66–170 nM), representing a 6.6- to 8.5-fold selectivity window . In contrast, the second-generation clinical candidate LY3522348 shows near-equipotent dual inhibition with hKHK-C IC₅₀ of 20 nM and hKHK-A IC₅₀ of 24 nM (ratio ≈ 1.2) . Similarly, the tool compound BI-9787 exhibits balanced potency with hKHK-A IC₅₀ of 12 nM and hKHK-C IC₅₀ of 12.8 nM (ratio ≈ 0.94) . This differential isoform selectivity profile is mechanistically significant for studies where KHK-C-specific inhibition is desired.

KHK-C isoform selectivity fructose metabolism metabolic disease target engagement

Clinical Efficacy Benchmark: PF-06835919 Achieves 18.73% Whole Liver Fat Reduction at 300 mg QD in Phase 2a NAFLD Trial

In a randomized, double-blind, placebo-controlled Phase 2a study (NCT03256526), PF-06835919 administered at 300 mg once daily for 6 weeks reduced whole liver fat (WLF) by 18.73% compared with placebo (p = 0.04) in participants with NAFLD, as measured by MRI-proton density fat fraction (MRI-PDFF) [1]. This represents the only published clinical efficacy benchmark for any KHK inhibitor. In a subsequent Phase 2a study in NAFLD participants with T2DM, PF-06835919 administration over 16 weeks was generally safe and well tolerated and resulted in reductions in WLF [2]. No comparator KHK inhibitor—including LY3522348, BI-9787, or GS-1291269—has published Phase 2 liver fat reduction data as of the current evidence cutoff.

NAFLD MASLD liver fat reduction phase 2 clinical trial

Hepatic Transporter-Mediated Uptake: OAT2 and OATP1B1 Dependency Distinguishes PF-06835919 Disposition from Neutral KHK Inhibitors

Phenotyping studies using transfected systems, human hepatocytes, and liver microsomes have established that PF-06835919 hepatic uptake is specifically mediated by OAT2 and OATP1B1 transporters [1]. PF-06835919 inhibited OATP1B1 in vitro and presented drug-drug interaction (DDI) risk [2], with a dedicated Phase 1 study (NCT04193436) conducted to compare its pharmacokinetics in participants with varying degrees of hepatic impairment relative to those without hepatic impairment [3]. In contrast, newer neutral KHK inhibitors such as GS-1291269 were specifically designed to achieve broader tissue distribution without transporter-mediated DDI liability [4]. This difference in transporter dependency creates distinct utility: PF-06835919 serves as a tool to study OATP1B1/OAT2-mediated hepatic disposition of KHK inhibitors, while neutral compounds are preferred for studies where broad tissue distribution is required.

hepatic uptake transporters OATP1B1 OAT2 drug-drug interaction hepatic disposition

Clinical CYP3A4 Induction Liability: PF-06835919 Predicts 23–79% Reduction in Midazolam AUC vs. LY3522348's Minimal CYP Interaction Profile

PF-06835919 was identified as an inducer of cytochrome P450 3A4 (CYP3A4) in vitro using human primary hepatocytes, with static mechanistic modeling predicting significant induction in vivo, characterized by an oral midazolam area under the plasma concentration-time curve (AUC) ratio (AUCR) of 0.23–0.79 [1]. Metabolic phenotyping revealed PF-06835919 is metabolized via oxidative pathways (58%) by CYP3A, CYP2C8, and CYP2C9, and via acyl glucuronidation (42%) by UGT2B7 [2]. This established CYP3A4 induction liability distinguishes PF-06835919 from later-generation compounds, which were optimized to minimize CYP interactions. Researchers co-administering CYP3A substrates must account for this property.

CYP3A4 induction drug-drug interaction midazolam P450

In Vivo Benchmarking: PF-06835919 Serves as Reference Compound in Head-to-Head Rat KHK Inhibition Assays

PF-06835919 functions as the established benchmark for comparative in vivo evaluation of novel KHK inhibitors. In a 2023 Journal of Medicinal Chemistry study, compound 14 exhibited more potent activity than PF-06835919 based on the rat KHK inhibition assay in vivo and achieved higher drug distribution concentration in the liver [1]. Additionally, in a fructose challenge assay in lean C57/B6 mice, LY3522348's in vivo efficacy was noted to be similar to that of PF-06835919, with both compounds exhibiting substantial (~10×) increases in serum fructose levels over control populations [2]. This established role as a reference standard means PF-06835919 must be procured whenever novel KHK inhibitors are being characterized against the field's accepted performance benchmark.

in vivo KHK inhibition rat model liver distribution compound 14

Broad Kinase Selectivity: PF-06835919 Shows Minimal Off-Target Activity Against 89 Kinases, Phosphatases, and Receptors at 10 μM

PF-06835919 was evaluated for selectivity against a panel of 89 kinases, phosphatases, and receptors at 10 μM concentration, demonstrating high selectivity with minimal off-target activity . The compound also displayed high selectivity against other sugar kinases . While comprehensive selectivity panels for newer KHK inhibitors such as LY3522348 and BI-9787 have been described (LY3522348 is noted as 'highly selective' in its first-in-human study [1]), the specific 89-target panel data for PF-06835919 represents a well-defined off-target profile baseline that enables confident attribution of observed biological effects to KHK inhibition.

kinase selectivity off-target profiling sugar kinases specificity

Optimal Research and Procurement Applications for PF-06835919 Based on Quantified Differentiation


Preclinical-to-Clinical Translation Studies Requiring Validated KHK Inhibitor with Published Phase 2a Efficacy Data

PF-06835919 is the optimal selection for translational research programs where preclinical findings must be contextualized against established clinical outcomes. With published Phase 2a data demonstrating 18.73% whole liver fat reduction in NAFLD participants after 6 weeks of 300 mg once-daily dosing [1], it provides the only clinical efficacy benchmark among all KHK inhibitors. Researchers designing in vivo studies intended to predict clinical outcomes should procure PF-06835919 as the reference standard to enable meaningful cross-species and cross-compound comparisons.

KHK-C Isoform-Specific Mechanism-of-Action Studies in Fructose Metabolism

For investigations focused specifically on KHK-C isoform biology without confounding KHK-A inhibition, PF-06835919 provides a unique 6–8 fold selectivity window (KHK-C IC₅₀ = 8.4–10 nM vs. KHK-A IC₅₀ = 66–170 nM) . This isoform-selectivity profile distinguishes it from dual-balanced inhibitors such as LY3522348 (ratio ≈ 1.2) and BI-9787 (ratio ≈ 0.94). Researchers aiming to dissect isoform-specific contributions to hepatic fructose metabolism should prioritize PF-06835919 over balanced dual inhibitors.

Hepatic Transporter-Enzyme Interplay and Drug-Drug Interaction (DDI) Risk Assessment Studies

PF-06835919's well-characterized transporter dependency—hepatic uptake via OAT2 and OATP1B1, with demonstrated in vitro OATP1B1 inhibition [2]—and its clinical CYP3A4 induction liability (predicted midazolam AUCR = 0.23–0.79) [3] make it an essential tool for studying transporter-enzyme interplay in hepatic drug disposition. Researchers investigating DDI mechanisms involving OATP1B1 substrates or CYP3A4-mediated metabolism should select PF-06835919 as a model compound with established interaction profiles.

Benchmarking Novel KHK Inhibitors in Head-to-Head In Vivo Efficacy Studies

PF-06835919 is the established reference standard for comparative evaluation of novel KHK inhibitors. It has been used as the benchmark comparator in peer-reviewed studies where novel compounds (e.g., compound 14) were shown to exhibit more potent in vivo activity and higher liver drug distribution [4], and where LY3522348 demonstrated similar in vivo efficacy [5]. Any research program developing or characterizing new KHK inhibitors must procure PF-06835919 to establish performance relative to the field's most clinically validated reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06835919

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.